- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

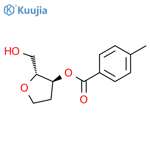

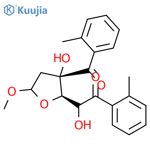

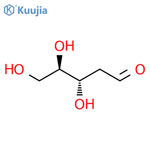

91547-59-0 structure

商品名:1,4-Anhydro-2-deoxy-D-erythro-pentitol

1,4-Anhydro-2-deoxy-D-erythro-pentitol 化学的及び物理的性質

名前と識別子

-

- D-erythro-Pentitol,1,4-anhydro-2-deoxy-

- 1,2-DIDEOXY-D-RIBOSE

- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)

- 1,4-Anhydro-2-deoxy-D-ribitol

- W-204062

- 91121-19-6

- MFCD01630918

- 91547-59-0

- 1,2-DIDEOXY-D-RIBOFURANOSE

- CS-0089202

- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol

- DB-374651

- 1,4-Anhydro-2-deoxypentitol

- 1,2-Dideoxyribose

- SCHEMBL100461

- 1,2-Drf

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-

- NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- 1,2-Dideoxyribofuranose

- AKOS006276775

- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-

- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol

- 1,2-Dideoxy-beta-D-ribofuranose

- DTXSID20919665

- trans-Tetrahydro-3-hydroxy-2-furanmethanol

- E71898

- WS-03145

-

- インチ: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1

- InChIKey: NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- ほほえんだ: C([C@H]1OCC[C@@H]1O)O

計算された属性

- せいみつぶんしりょう: 118.063

- どういたいしつりょう: 118.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 49.7A^2

じっけんとくせい

- 密度みつど: 1.239±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 105-105 ºC (0.02 Torr)

- フラッシュポイント: 120.2±20.4 ºC,

- 屈折率: 1.496

- ようかいど: 可溶性(267 g/l)(25ºC)、

- PSA: 49.69000

- LogP: -0.87150

1,4-Anhydro-2-deoxy-D-erythro-pentitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 50mg |

¥2,377.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 1g |

¥4,320.00 | 2022-10-10 | |

| ChemScence | CS-0089202-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 97.25% | 1g |

$823.0 | 2022-04-26 | |

| TRC | A637748-100mg |

1,4-Anhydro-2-deoxy-D-erythro-pentitol |

91547-59-0 | 100mg |

$ 689.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 100MG |

¥3,964.00 | 2023-07-10 | ||

| Chemenu | CM410785-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95%+ | 100mg |

$230 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 100mg |

¥1,350.00 | 2022-10-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 250mg |

¥2,160.00 | 2022-10-10 | |

| 1PlusChem | 1P0069N6-10g |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 98% | 10g |

$3937.00 | 2025-02-21 | |

| A2B Chem LLC | AC91634-250mg |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 95% | 250mg |

$227.00 | 2024-07-18 |

1,4-Anhydro-2-deoxy-D-erythro-pentitol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

リファレンス

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

合成方法 3

はんのうじょうけん

1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

リファレンス

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

リファレンス

- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphites, Phosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65

合成方法 5

はんのうじょうけん

1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

合成方法 6

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate , Triethylsilane

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

リファレンス

- Stereoselective synthesis of hydroxy-substituted tetrahydrofurans, Tetrahedron Letters, 1988, 29(17), 2011-14

合成方法 7

はんのうじょうけん

リファレンス

- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

合成方法 9

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

合成方法 10

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

リファレンス

- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

リファレンス

- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitol, Nucleosides & Nucleotides, 1987, 6(4), 803-14

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

リファレンス

- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers, Chemical Science, 2013, 4(1), 257-265

合成方法 14

はんのうじょうけん

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials

- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside

- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride

- 5'-O-tert-Butyldiphenylsilyl-thymidine

- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)

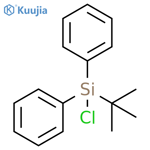

- tert-Butyldiphenylchlorosilane

- 2-Deoxy-D-ribose

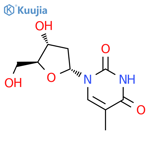

- Thymidine

- D-erythro-Pentitol,2-deoxy-

1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products

1,4-Anhydro-2-deoxy-D-erythro-pentitol 関連文献

-

Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67

-

Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845

-

Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074

-

Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702

91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol) 関連製品

- 31692-85-0(GLYCOFUROL)

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 5306-85-4(Isosorbide dimethyl ether)

- 97-99-4(Tetrahydrofurfuryl alcohol)

- 86087-23-2((S)-Tetrahydrofuran-3-ol)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 453-20-3(oxolan-3-ol)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 86087-24-3((3R)-oxolan-3-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量